Synephrine tartrate

Overview

Description

Synephrine tartrate is a naturally occurring alkaloid found in certain plants, particularly in the bitter orange (Citrus aurantium). It is structurally related to endogenous neurotransmitters such as adrenaline and noradrenaline. This compound is commonly used in dietary supplements for its thermogenic and weight-loss properties .

Mechanism of Action

Synephrine tartrate, also known as Oxedrine tartrate, is a naturally occurring alkaloid . It is present in approved drug products as neo-synephrine, its m-substituted analog . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of this compound is the Alpha-1 adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response .

Mode of Action

This compound interacts with its targets by acting as an agonist to the Alpha-1 adrenergic receptors . This interaction triggers a series of biochemical reactions that result in longer acting adrenergic effects compared to norepinephrine .

Biochemical Pathways

This compound affects the adrenergic signaling pathway. When it binds to the Alpha-1 adrenergic receptors, it stimulates the release of intracellular calcium ions, leading to muscle contraction and vasoconstriction . This can result in increased blood pressure and heart rate .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is rapidly absorbed into the bloodstream . The peak plasma concentration is reached at 1-2 hours, with an elimination half-life of about 2 hours . About 80% of the administered radioactivity is recovered in urine . The bioavailability of this compound is calculated to be only 22% .

Result of Action

The molecular and cellular effects of this compound’s action include increased metabolic rate, inhibition of glucose production, thermogenic activity, and influence on enzyme activity . It also exhibits anti-inflammatory and anti-cancer activity in various in vitro and animal models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effects can be influenced by factors such as the individual’s metabolic rate, the presence of other drugs or substances, and physiological conditions . .

Biochemical Analysis

Biochemical Properties

Synephrine tartrate is known to interact with several enzymes, proteins, and other biomolecules. The biosynthesis of this compound in Citrus species is believed to follow the pathway: tyrosine → tyramine → N-methyltyramine → synephrine, involving the enzymes tyrosine decarboxylase in the first step, tyramine N-methyltransferase in the second, and N-methyl-tyramine-β-hydroxylase in the third .

Cellular Effects

This compound has been reported to have anti-inflammatory and anti-cancer activity in various in vitro and animal models . It has been shown to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells in a dose-dependent manner, significantly suppress cell migration and invasion, and reduce the growth of human ESCC xenografts in nude mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind to and activate β3-Adrenergic receptors, contributing to thermogenesis, lipolysis, glucose, and cholesterol metabolism . It also has the potential to reduce food intake .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of synephrine tartrate involves several steps:

Preparation of Phenol Acetate: Phenol is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

Formation of Synephrine: The phenol acetate is then reacted with methylamine and formaldehyde under controlled conditions to form synephrine.

Conversion to Tartrate: Synephrine is then reacted with tartaric acid to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Oxidation: Synephrine can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of synephrine can be achieved using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Oxidized derivatives of synephrine.

Reduction: Reduced forms of synephrine.

Substitution: Various substituted synephrine derivatives.

Scientific Research Applications

Synephrine tartrate has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various chemical compounds.

Biology: Studied for its effects on cellular metabolism and energy production.

Medicine: Investigated for its potential use in weight loss, cardiovascular health, and as a sympathomimetic agent.

Industry: Used in the formulation of dietary supplements and weight-loss products .

Comparison with Similar Compounds

Phenylephrine: A related compound with similar adrenergic effects but primarily used as a decongestant.

Ephedrine: Another sympathomimetic agent with more potent central nervous system stimulation.

Octopamine: Structurally similar to synephrine but with different receptor affinities and physiological effects

Uniqueness of Synephrine Tartrate: this compound is unique due to its selective action on beta-3 adrenergic receptors, which makes it particularly effective for weight loss and thermogenesis without significant central nervous system stimulation. This selectivity reduces the risk of side effects commonly associated with other sympathomimetic agents .

Biological Activity

Synephrine tartrate, a salt form of synephrine, is an alkaloid primarily derived from the bitter orange (Citrus aurantium) and is known for its potential health benefits, particularly in weight management and metabolic enhancement. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Biosynthesis

Synephrine is synthesized in plants through a biosynthetic pathway involving tyrosine. In Citrus species, the pathway follows:

In animals, the conversion involves:

This dual pathway highlights synephrine's presence in both plant and animal systems, suggesting a broad biological relevance .

Synephrine primarily acts as an adrenergic receptor agonist , particularly targeting β-adrenergic receptors (β1, β2, and β3). These receptors are involved in various physiological processes:

- β1 Receptors : Primarily affect cardiac function.

- β2 Receptors : Influence vascular and bronchial functions.

- β3 Receptors : Regulate energy metabolism, lipolysis, and thermogenesis.

The activation of β3 receptors by synephrine leads to increased thermogenesis and fat metabolism without significantly affecting blood pressure . This unique profile makes it a popular ingredient in weight loss supplements.

Table 1: Summary of Synephrine's Biological Effects

Case Studies and Research Findings

- Weight Loss Efficacy : A study involving male CF1 mice demonstrated that oral administration of bitter orange extract containing synephrine resulted in significant body weight reduction due to enhanced metabolic rates .

- Cardiovascular Effects : Research indicated that while synephrine can stimulate heart rate via β1 receptor activation, it does not cause significant increases in blood pressure when administered at moderate doses .

- Anti-Cancer Potential : In vitro studies have shown that synephrine can modulate pathways involved in cancer cell proliferation and inflammation. The compound has been linked to reduced tumor growth in animal models by regulating specific gene expressions related to cancer development .

Safety Profile

Despite its benefits, the safety of this compound has been scrutinized due to potential side effects associated with adrenergic stimulation. Regulatory bodies have assessed its use in dietary supplements, concluding that when used within recommended doses, it poses minimal risk for healthy individuals .

Properties

IUPAC Name |

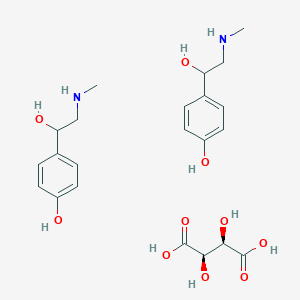

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13NO2.C4H6O6/c2*1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2*2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZBAIXGUQOHKI-CEAXSRTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985819 | |

| Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16589-24-5, 67-04-9 | |

| Record name | Synephrine tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016589245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(±)-(β-,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis[(β,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXEDRINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I99I5995J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chemical structure of Synephrine Tartrate influence its activity compared to other sympathomimetic amines?

A2: Structural modifications on the sympathomimetic amine scaffold significantly influence its activity profile. For instance, N-methylation generally increases the potency of these compounds at adrenoreceptors []. The presence or absence of hydroxyl groups at specific positions also impacts activity. Removing a hydroxyl group can decrease both α- and β-adrenoreceptor stimulation while enhancing activity at a subtype of α-adrenoreceptors found in the rabbit heart []. These findings highlight the importance of structure-activity relationship (SAR) studies in understanding the pharmacological profiles of sympathomimetic amines like this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.